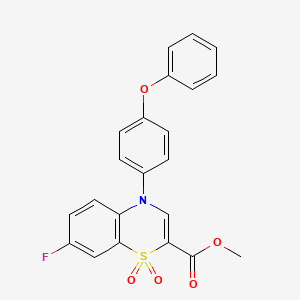
methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C22H16FNO5S and its molecular weight is 425.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. This compound has garnered interest due to its potential pharmacological applications, particularly in the modulation of ion channels and as a therapeutic agent in various diseases. The following sections detail its biological activities, synthesis, and research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1291864-96-4 |
| Molecular Formula | C22H16FNO5S |
| Molecular Weight | 425.4 g/mol |
Ion Channel Modulation
Research indicates that this compound acts as a potassium channel opener , specifically activating K(ATP) channels. This activation is crucial for insulin secretion and regulation of blood glucose levels. The compound induces hyperpolarization of beta-cell membranes and inhibits glucose-stimulated insulin release, suggesting its potential utility in diabetes management.
Antimicrobial Activity
Derivatives of this compound have demonstrated promising anti-tubercular activity , indicating its potential as an antimicrobial agent against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains .
Aldose Reductase Inhibition
The compound has also been investigated for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Several derivatives have been synthesized and evaluated for their inhibitory activity against ALR2, with some showing IC(50) values as low as 0.11 μM, highlighting their potential as therapeutic agents for diabetic complications .
Acetylcholinesterase Inhibition
Recent studies have explored the acetylcholinesterase (AChE) inhibitory potential of benzothiazine derivatives, including this compound. Some derivatives exhibited significant AChE inhibition and antioxidant activity, suggesting their potential application in neurodegenerative diseases like Alzheimer's .
Study on Potassium Channel Activation
In a study focusing on the activation of K(ATP) channels by the compound, it was found that this compound effectively opened these channels in pancreatic beta-cells. This action led to a decrease in insulin secretion under glucose-stimulated conditions, which may be beneficial for managing hyperglycemia in diabetic patients.
Antimicrobial Efficacy Assessment
In vitro assessments revealed that derivatives of the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific structural modifications exhibited enhanced potency against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Aldose Reductase Inhibitory Study
A series of benzothiazine derivatives were synthesized to evaluate their ALR2 inhibitory activity. The most potent derivative demonstrated an IC(50) value significantly lower than existing ALR2 inhibitors. Structure-activity relationship (SAR) studies indicated that modifications to the benzothiazine core could enhance binding affinity and inhibitory potency against ALR2 .
Propiedades
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5S/c1-28-22(25)21-14-24(19-12-7-15(23)13-20(19)30(21,26)27)16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFAZZMZKREME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














